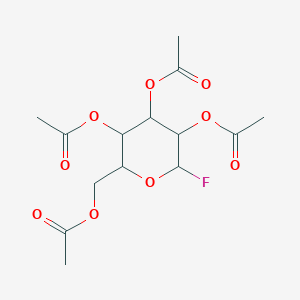

(2R,3R,4S,5S)-2-(Acetoxymethyl)-6-fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,3R,4S,5S)-2-(Acetoxymethyl)-6-fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate, also known as (2R,3R,4S,5S)-2-(Acetoxymethyl)-6-fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate, is a useful research compound. Its molecular formula is C14H19FO9 and its molecular weight is 350.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R,3R,4S,5S)-2-(Acetoxymethyl)-6-fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5S)-2-(Acetoxymethyl)-6-fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Preparation of Acyl-Gluco-, Galacto- and Mannopyranoses The compound is used in the preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses . This process involves the deacylation of glucose, mannose, and galactose peresters, as well as the dealkylation of acylated methyl α-D-glucosides .

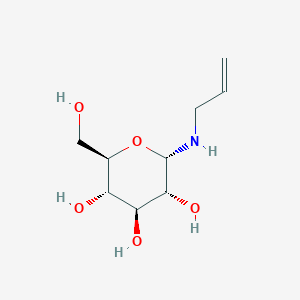

Synthesis of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside

It is used in the synthesis of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside . This compound has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α,β-d-glucopyranos

The compound is a valuable intermediate towards the synthesis of heparin-like GAGs . It is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets .

4. Chiral Reagent for Resolution of Amino Acid Derivatives 2,3,4,6-Tetra-O-acetyl-b- D -glucopyranosyl isothiocyanate is used as a chiral reagent for the resolution of amino acid derivatives . It has been used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .

Glycosylation in Biological Activities

D-Mannose pentaacetate, a related compound, is used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion . It has also been used in a study to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C-H insertion .

Mécanisme D'action

Target of Action

It is known that the compound is used as a biochemical reagent, suggesting that it interacts with various biological targets .

Mode of Action

The attack of a water molecule on this intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

Biochemical Pathways

It is known that the compound is used in the synthesis of other compounds, suggesting that it may play a role in various biochemical reactions .

Pharmacokinetics

As a biochemical reagent, its bioavailability would depend on the specific experimental or therapeutic context .

Result of Action

It is known that the compound is used in the synthesis of other compounds, suggesting that it may have a variety of potential effects depending on the specific context .

Action Environment

It is known that the compound should be stored under inert gas and should avoid moisture and heat .

Propriétés

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXATNWYELAACC-JABUTEAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5S)-2-(Acetoxymethyl)-6-fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)

![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)

![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)